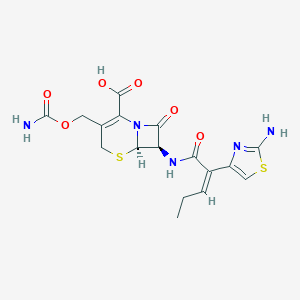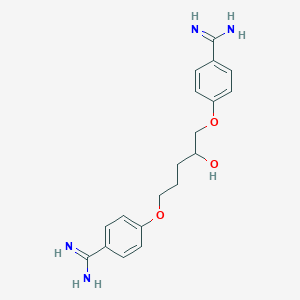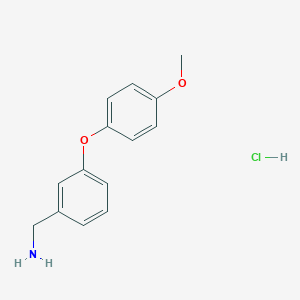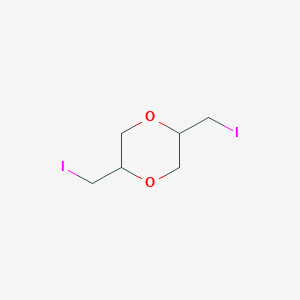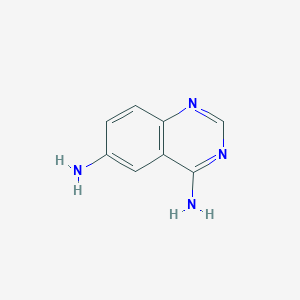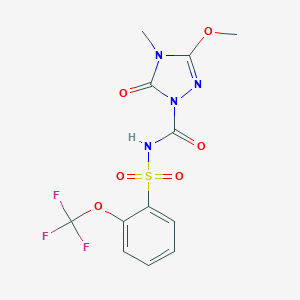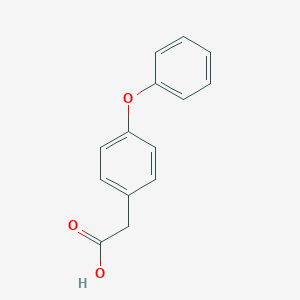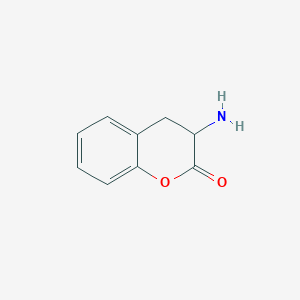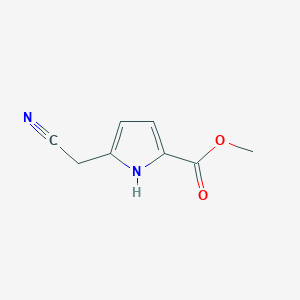
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using different methods. It has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses.
生化学的および生理学的効果
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain tumor cells by inducing apoptosis. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function.
実験室実験の利点と制限
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in experiments.
将来の方向性
There are several future directions for research on Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. One of the directions is to further investigate its potential applications in medicinal chemistry. For example, it can be used as a starting material for the synthesis of new drugs that exhibit antitumor, antiviral, and antibacterial activities. Another direction is to investigate its mechanism of action in more detail. This can provide insights into its biological activity and help in the design of more effective drugs. Finally, it is important to carefully evaluate its toxicity and potential side effects before using it in clinical trials.
合成法
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with methyl iodide to obtain Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. Another method involves the reaction of 2-cyanoacetamide with malononitrile in the presence of a base such as potassium carbonate followed by treatment with methyl iodide.
科学的研究の応用
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
CAS番号 |
144194-95-6 |
|---|---|
製品名 |
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-6(10-7)4-5-9/h2-3,10H,4H2,1H3 |
InChIキー |
LGNMUDKJMWFZQG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)CC#N |
正規SMILES |
COC(=O)C1=CC=C(N1)CC#N |
同義語 |
1H-Pyrrole-2-carboxylicacid,5-(cyanomethyl)-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
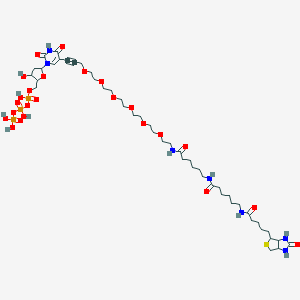
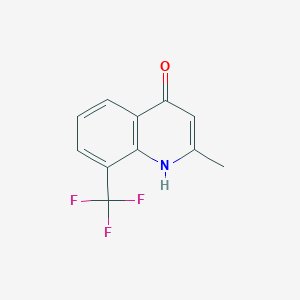
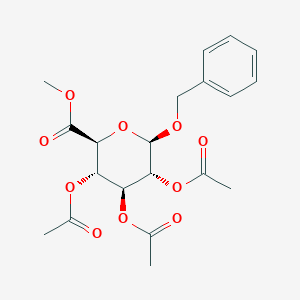
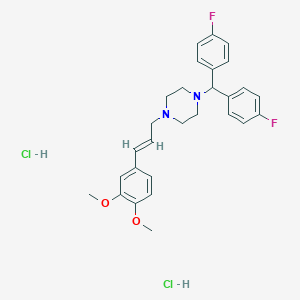
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
